molecular formula C19H14N4O2S2 B2765949 3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 454233-07-9

3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No. B2765949
M. Wt: 394.47
InChI Key: RAYHDRNILQYUOU-UHFFFAOYSA-N
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Description

The compound “3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups including a nitro group (-NO2), a benzyl group (C6H5CH2-), a thioether group (-S-), a phenyl group (C6H5-), a thiophene group (C4H3S-), and a 1,2,4-triazole group (C2H2N3-). These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the aforementioned functional groups. For example, the 1,2,4-triazole ring could be formed through a cyclization reaction, and the thioether linkage could be formed through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (phenyl and thiophene groups) and the 1,2,4-triazole group would contribute to the compound’s planarity and rigidity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the benzyl ring more susceptible to electrophilic aromatic substitution reactions. The sulfur atoms in the thioether and thiophene groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility could be affected by the polar nitro group and the nonpolar aromatic rings .

Scientific Research Applications

Synthesis and Characterization

Research on the synthesis and characterization of triazole derivatives, including structures similar to "3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole," highlights the versatility of these compounds. Studies detail multi-component reactions for creating 1,2,3-triazoles and their structural elucidation through spectroscopic methods, emphasizing the significance of these compounds in medicinal chemistry and material science due to their heterocyclic aromatic nature and potential functional properties (Vo, 2020).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of triazole derivatives. For instance, the synthesis of novel 1,2,4-triazole derivatives has been reported, with evaluations of their antimicrobial activities against various bacterial and fungal strains. These studies reveal the potential of triazole derivatives as candidates for developing new antimicrobial agents (Upmanyu et al., 2011).

Antitubercular and Anticancer Properties

Research into the antitubercular and anticancer applications of triazole derivatives has uncovered promising results. A study on 4-thiazolidinone derivatives as antitubercular and antimicrobial agents, starting from 2-amino-5-nitrothiazole, demonstrates the potential of triazole-based compounds in combating tuberculosis and other microbial infections (Samadhiya et al., 2014). Another study highlights the synthesis of triazole-3-thiol derivatives bearing hydrazone moiety, showing significant cytotoxicity against melanoma, breast, and pancreatic cancer cell lines, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).

Material Science Applications

In material science, the luminescence sensitization of Eu(III) and Tb(III) by thiophenyl-derivatized nitrobenzoato antennas showcases the role of triazole derivatives in developing luminescent materials. The study demonstrates the efficient sensitization of lanthanide luminescence by triazole-based ligands, suggesting their potential use in optical and electronic applications (Viswanathan & Bettencourt-Dias, 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential applications (e.g., in medicine or materials science), optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S2/c24-23(25)16-10-8-14(9-11-16)13-27-19-21-20-18(17-7-4-12-26-17)22(19)15-5-2-1-3-6-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYHDRNILQYUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

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